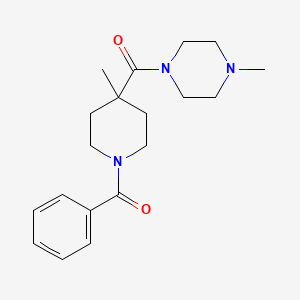![molecular formula C14H26N2O2 B1378871 8-Boc-1,8-diazaspiro[4.6]undecane CAS No. 1403767-18-9](/img/structure/B1378871.png)
8-Boc-1,8-diazaspiro[4.6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Boc-1,8-diazaspiro[4.6]undecane is a chemical compound with the molecular formula C14H26N2O2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Mecanismo De Acción
Target of Action
The primary targets of 8-Boc-1,8-diazaspiro[4Related compounds such as 8-l-cystinyl bis(1,8-diazaspiro[45]decane) have been reported to target L-cystine crystallization This suggests that 8-Boc-1,8-diazaspiro[4
Mode of Action
The exact mode of action of 8-Boc-1,8-diazaspiro[4Related compounds have been shown to inhibit l-cystine crystallization This suggests that 8-Boc-1,8-diazaspiro[4
Biochemical Pathways
The specific biochemical pathways affected by 8-Boc-1,8-diazaspiro[4Related compounds have been shown to affect the pathway of l-cystine reabsorption from the renal proximal tubule This suggests that 8-Boc-1,8-diazaspiro[4
Result of Action
The molecular and cellular effects of 8-Boc-1,8-diazaspiro[4Related compounds have been shown to prevent l-cystine stone formation This suggests that 8-Boc-1,8-diazaspiro[4
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Boc-1,8-diazaspiro[4Related compounds have been shown to be effective in vivo, suggesting that they are stable and efficacious in the physiological environment This suggests that 8-Boc-1,8-diazaspiro[4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-1,8-diazaspiro[4.6]undecane typically involves the reaction of a suitable precursor with a Boc-protected amine. One common method involves the cyclization of a linear precursor under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
Análisis De Reacciones Químicas
Types of Reactions
8-Boc-1,8-diazaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Alkyl halides in the presence of a base like triethylamine (TEA) in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
8-Boc-1,8-diazaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,9-diazaspiro[5.5]undecane
- 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane
- 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane
Uniqueness
8-Boc-1,8-diazaspiro[4.6]undecane is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a versatile compound in synthetic chemistry and drug discovery. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research.
Propiedades
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.6]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-5-7-14(8-11-16)6-4-9-15-14/h15H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZXTCUXFLJUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCCN2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
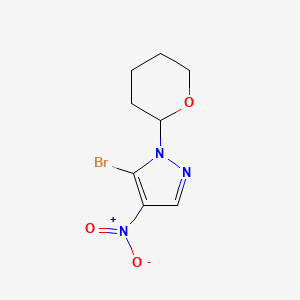
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
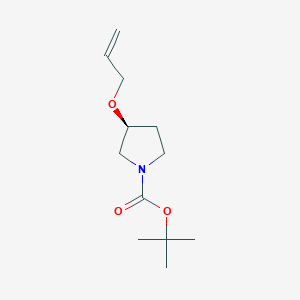
![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)
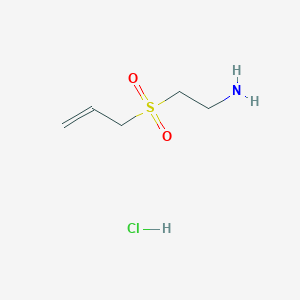
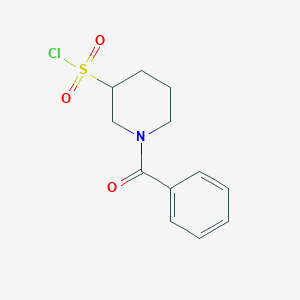
![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)
